molecular formula C16H30O2 B013442 5-Tetradecen-1-ol, acetate, (Z)- CAS No. 35153-13-0

5-Tetradecen-1-ol, acetate, (Z)-

Cat. No. B013442
CAS RN: 35153-13-0
M. Wt: 254.41 g/mol
InChI Key: IAGBQBDKOCVGCC-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tetradecen-1-ol, acetate, (Z)- is a chemical compound that belongs to the class of acetates. It is a colorless liquid with a fruity odor and is commonly used in perfumes and fragrances. This compound has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Mammalian Attractiveness : (Z)-5-tetradecen-1-ol acts as a natural ligand for a mouse odorant receptor, enhancing urine attractiveness to female mice under androgen control in male mice (Yoshikawa et al., 2013).

  • Insect Attraction :

    • Mixtures of (Z)-9-tetradecenyl acetate with other compounds are effective in attracting Great Dart moths (Steck et al., 1976) and in attracting male Sesamia cretica, a sorghum pest (Arsura et al., 1977).
    • It is also a key component in the sex pheromone of P. heparana males and other insect species, influencing their mating behaviors and trap effectiveness (Frérot et al., 1982), (Vakenti et al., 1988), (Hill & Roelofs, 2004).
  • Aggregation Pheromone : It serves as a synergist in the flat grain beetle aggregation pheromone (Naoshima et al., 1990).

  • Pheromonal Communication Disruption : This compound can disrupt pheromonal communication between male and female corn earworms and tobacco budworms, suggesting potential for broad-spectrum pest control (Mitchell et al., 1975).

  • Chemical Synthesis : The compound has been synthesized for various research applications, such as in the study of insect sex pheromones (Li et al., 2008), (Jun et al., 1995).

  • Fragrance Components : It is identified in the absolute oil of Hibiscus abelmoschus, contributing to the plant's unique fragrance (Maurer & Grieder, 1977).

properties

IUPAC Name

[(Z)-tetradec-5-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-11H,3-9,12-15H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGBQBDKOCVGCC-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311427
Record name (Z)-5-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tetradecen-1-ol, acetate, (Z)-

CAS RN

35153-13-0
Record name (Z)-5-Tetradecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-5-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-5-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 2
Reactant of Route 2
5-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 3
5-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 4
Reactant of Route 4
5-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 5
Reactant of Route 5
5-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 6
Reactant of Route 6
5-Tetradecen-1-ol, acetate, (Z)-

Citations

For This Compound
7
Citations
H Lei, S Ren, J Julson - Energy & Fuels, 2009 - ACS Publications
This study investigated microwave pyrolysis of corn stover with particle sizes from 0.5 to 4 mm and determined the effects of reaction temperature and time of pyrolytic conditions on the …
Number of citations: 207 0-pubs-acs-org.brum.beds.ac.uk
VH Pise, BN Thorat - Journal of Applied Research on Medicinal and …, 2023 - Elsevier
Seeds of a native aromatic plant of India, Abelmoschus Moschatus (Ambrette), Malvaceae family, were considered for extraction and techno-economic evaluation in this study …
S Arokiyaraj, SH Choi, Y Lee, R Bharanidharan… - Molecules, 2014 - mdpi.com
In the present study, chemical composition and the antibacterial mechanism of ambrette seed oil are investigated. Chemical composition of the oil was analysed by gas chromatography-…
Number of citations: 23 0-www-mdpi-com.brum.beds.ac.uk
V Vinotha, M Yazhiniprabha, J Jeyavani… - International Journal of …, 2022 - Elsevier
Mosquitoes need to be eradicated as they can spread deadly diseases. Cry toxic proteins from Bacillus and zinc oxide nanoparticles also can tremendously control pest and bacterial …
A Zellagui, S Boulehbal, MM Senoussi, M Mokrani… - Journal of Pharmaceutical …, 2022
Number of citations: 2
H Djebaili, A Zellagui - 2013 - bib.univ-oeb.dz
L’huile essentielle des feuilles et des fruits de l’espèce Juniperus oxycedrus L. (Cupressacées), et de Schinus molle L. (Anacardiacées) recueillies à partir de trois endroits en Algérie a …
Number of citations: 3 bib.univ-oeb.dz
YM Yassere… - Rasayan Journal …, 2021 - repository.poliupg.ac.id
In this study, methanol solvent was used to extract the seeds of Buni fruit with Ultrasound-Assisted Extraction at a temperature of 50oC for 45 minutes. The methanol extract of Buni fruit …
Number of citations: 5 repository.poliupg.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.